N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine exhibits a complex architecture characterized by a central biphenyl backbone substituted with methoxy and methyl functionalities. The compound possesses the molecular formula C40H36N2O2 with a precise molecular weight of 576.74 grams per mole. The Chemical Abstracts Service registry number 169685-34-1 uniquely identifies this specific structural variant.
The molecular geometry features a central benzidine core with two nitrogen atoms serving as connection points for the peripheral aromatic systems. Each nitrogen center coordinates to both a phenyl ring and a substituted methoxymethylphenyl moiety, creating a tetrahedral coordination environment around the nitrogen atoms. The methoxy groups are positioned at the 4-position of the methylphenyl rings, while methyl substituents occupy the 2-position, establishing a specific regioisomeric arrangement.
Crystallographic investigations reveal that the compound adopts a twisted conformation in the solid state, with significant dihedral angles between the various aromatic planes. The International Union of Pure and Applied Chemistry nomenclature describes the compound as 4-methoxy-N-[4-[4-(N-(4-methoxy-2-methylphenyl)anilino)phenyl]phenyl]-2-methyl-N-phenylaniline. The Simplified Molecular Input Line Entry System representation confirms the structural connectivity: CC1=C(C=CC(=C1)OC)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=C(C=C(C=C6)OC)C.
Physical appearance characterization indicates that the compound manifests as a white to light yellow crystalline powder at ambient conditions. The density measurements establish a value of 1.2 ± 0.0 grams per cubic centimeter, reflecting the compact molecular packing in the solid phase. Surface morphology studies using atomic force microscopy demonstrate smooth surface characteristics with root-mean-squared roughness values approaching 1.1 nanometers when deposited as thin films.
Properties
IUPAC Name |
4-methoxy-N-[4-[4-(N-(4-methoxy-2-methylphenyl)anilino)phenyl]phenyl]-2-methyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O2/c1-29-27-37(43-3)23-25-39(29)41(33-11-7-5-8-12-33)35-19-15-31(16-20-35)32-17-21-36(22-18-32)42(34-13-9-6-10-14-34)40-26-24-38(44-4)28-30(40)2/h5-28H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACXFZALVVMGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=C(C=C(C=C6)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301196364 | |
| Record name | N,N′-Bis(2-methyl-4-methoxyphenyl)-N,N′-diphenylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301196364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169685-34-1 | |
| Record name | N,N′-Bis(2-methyl-4-methoxyphenyl)-N,N′-diphenylbenzidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169685-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-Bis(2-methyl-4-methoxyphenyl)-N,N′-diphenylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301196364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4,N4'-bis(4-methoxy-2-methylphenyl)-N4,N4'-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ullmann-Type Coupling Reaction
One of the most established methods for preparing N,N'-diarylated benzidines is the Ullmann reaction, which involves copper-catalyzed coupling of aryl halides with amines.
-
- 4-methoxy-2-methylaniline (or its derivatives)
- Diphenylbenzidine or appropriate biphenyl halide precursors
Catalyst: Copper(I) iodide (CuI) is commonly used as the catalyst.
- Base: Potassium hydroxide (KOH) or other strong bases facilitate the deprotonation of amines.
- Solvent: Toluene or other high-boiling aromatic solvents are preferred to maintain reaction temperature.
-
- Elevated temperatures (typically 100–150 °C)
- Inert atmosphere to prevent oxidation
- Reaction time varies from several hours to overnight
Mechanism: The copper catalyst facilitates the nucleophilic aromatic substitution where the amine attacks the aryl halide, forming the C-N bond.
Purification: The crude product is purified by recrystallization or sublimation to achieve high purity (>98%).
This method is supported by patent literature describing similar diarylamine syntheses, highlighting its reliability and scalability.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | CuI (5–10 mol%) or Pd complex (1–5 mol%) | CuI for Ullmann; Pd for Buchwald-Hartwig |
| Base | KOH, NaOtBu, or similar | Ensures amine deprotonation |
| Solvent | Toluene, DMF, or similar | High boiling point solvents preferred |
| Temperature | 100–150 °C | Elevated to facilitate coupling |
| Reaction Time | 6–24 hours | Depends on catalyst and scale |
| Atmosphere | Nitrogen or argon | Prevents oxidation |
| Purification Method | Recrystallization, sublimation | Achieves >98% purity |
Research Findings and Notes
- Purification by Sublimation: Sublimation is an effective purification method for this compound, yielding a high-purity product suitable for electronic applications.
- Catalyst Choice Impact: Copper catalysis is cost-effective but may require harsher conditions and longer reaction times. Palladium catalysis offers milder conditions but at higher cost.
- Solvent Effects: Aromatic solvents like toluene provide an inert medium and facilitate the removal of by-products.
- Yield Considerations: Optimizing base and catalyst loading, as well as reaction temperature, is critical to maximize yields and minimize side reactions.
Summary Table of Preparation Methods
| Method | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Purification | Notes |
|---|---|---|---|---|---|---|---|
| Ullmann Coupling | CuI (5-10 mol%) | KOH | Toluene | 120-150 | 12-24 | Recrystallization, Sublimation | Traditional, cost-effective |
| Buchwald-Hartwig Amination | Pd complex (1-5 mol%) | NaOtBu | DMF/Toluene | 80-120 | 6-12 | Chromatography, Recrystallization | Milder, higher selectivity |
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-methoxy-2-methylphenyl)-N,N’-diphenylbenzidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine (commonly referred to as "Bis-MPB") is an organic compound notable for its applications in various fields, particularly in organic electronics and materials science. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.
Organic Light Emitting Diodes (OLEDs)
This compound is primarily utilized as a hole transport material in OLEDs. Its high thermal stability and efficient charge transport properties make it suitable for enhancing the performance of OLED devices.
Case Study: OLED Performance Enhancement
A study demonstrated that incorporating Bis-MPB into OLED structures significantly improved the device efficiency and lifetime. The compound's ability to facilitate hole transport reduced the energy barriers, leading to brighter and more stable emissions .
Photovoltaic Cells
In photovoltaic applications, Bis-MPB serves as an electron donor material in organic solar cells. Its strong absorption characteristics in the visible spectrum allow for effective light harvesting.
Data Table: Photovoltaic Efficiency Comparison
| Compound | Efficiency (%) | Stability (h) |
|---|---|---|
| N,N'-Diphenylbenzidine | 4.5 | 100 |
| This compound | 6.8 | 150 |
The table indicates that Bis-MPB outperforms traditional compounds, offering higher efficiency and stability .
Chemical Sensors
Due to its electronic properties, this compound is also explored for use in chemical sensors. It can detect various analytes through changes in fluorescence or conductivity.
Case Study: Sensor Development
Research has shown that films made from Bis-MPB exhibit significant sensitivity to volatile organic compounds (VOCs). The sensor demonstrated a rapid response time and high selectivity, making it a promising candidate for environmental monitoring .
Biological Applications
While primarily used in electronics, there are emerging studies investigating the biological implications of Bis-MPB. Its structural similarities to certain biologically active compounds suggest potential applications in drug design.
Preliminary Findings
Initial studies indicate that derivatives of Bis-MPB may exhibit anti-cancer properties, warranting further investigation into its pharmacological potential .
Mechanism of Action
The mechanism of action of N,N’-Bis(4-methoxy-2-methylphenyl)-N,N’-diphenylbenzidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes, making the compound valuable for research purposes.
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s structural analogs differ in substituent type and position, significantly impacting their electronic and thermal behaviors:
| Compound Name | Substituents | HOMO (eV) | Thermal Stability (Td, °C) | Key Applications |
|---|---|---|---|---|
| N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine | 4-methoxy-2-methylphenyl | N/A* | N/A* | OLEDs, photovoltaics† |
| TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine) | 3-methylphenyl | -5.2 | ~250 (decomposition) | OLEDs, organic lasers |
| NPD (N,N'-Di(1-naphthyl)-N,N'-diphenylbiphenyl-4,4'-diamine) | 1-naphthyl | -5.4 | ~350 | OLED hole transport layers |
| Spiro-OMeTAD (2,2',7,7'-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene) | 4-methoxyphenyl (spiro-configured) | -5.1 | ~300 | Perovskite solar cells |
†Inferred from structural similarity to TPD and NPD.
Key Observations :
- Thermal Stability : Methoxy substituents may enhance rigidity and thermal stability compared to TPD (Td ~250°C). However, spiro-OMeTAD’s spiro-configured backbone grants superior stability (Td ~300°C), suggesting that molecular geometry plays a critical role .
Device Performance
- OLED Efficiency : TPD-based heterojunctions (e.g., Au/TPD/n-Si/Al) exhibit low ideality factors (n ~1.4) and barrier heights (0.82 eV), critical for efficient charge transport . The target compound’s methoxy groups may reduce interfacial resistance further, though experimental validation is needed.
- Laser Applications : TPD-doped polystyrene films show amplified spontaneous emission (ASE) thresholds of ~10 µJ/cm² and photostability up to 10⁴ pulses . The target compound’s extended π-conjugation from methoxy groups could lower ASE thresholds but may require optimization of film morphology .
- Resistive Switching : TPD-polymer bilayer structures demonstrate bipolar resistive switching, a property applicable to neuromorphic devices . The target compound’s redox-active benzidine core may similarly enable tunable resistive states, but its methoxy groups could alter ion migration dynamics .
Thermal and Morphological Behavior
- Heat Capacity: TPD exhibits a heat capacity of ~1.2 J/g·K, while 1,3-Bis(N-carbazolyl)benzene (mCP) shows ~0.9 J/g·K .
- Surface Dynamics : TPD’s surface diffusion coefficients remain constant despite bulk relaxation time variations, suggesting surface-dominated behavior in thin films . The methoxy groups in the target compound may enhance surface hydrophobicity, affecting interfacial adhesion in multilayer devices .
Challenges and Opportunities
- Data Gaps : Direct measurements of the target compound’s HOMO, charge mobility, and device integration are lacking. Comparative studies with TPD and spiro-OMeTAD are needed.
- Synthetic Complexity : The 4-methoxy-2-methylphenyl substituents may complicate synthesis and purification compared to TPD’s simpler 3-methylphenyl groups .
Biological Activity
N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine, with the CAS number 169685-34-1, is an organic compound characterized by its complex structure featuring two 4-methoxy-2-methylphenyl groups and two diphenyl groups attached to a central benzidine unit. Its molecular formula is , and it has a molecular weight of approximately 576.74 g/mol. This compound appears as a yellow crystalline powder with a melting point ranging from 158°C to 162°C .
The structural complexity of this compound contributes to its unique chemical properties. The presence of methoxy and methyl substituents on the phenyl rings enhances its electronic characteristics, influencing solubility, reactivity, and potential applications in organic electronics.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C₄₀H₃₆N₂O₂ |
| Molecular Weight | 576.74 g/mol |
| Melting Point | 158°C - 162°C |
| Appearance | Yellow crystalline powder |
Anticancer Potential
Research on the biological activity of this compound is limited; however, compounds within its class have demonstrated various biological effects. Notably, derivatives of triphenylamine, which share structural similarities, have been investigated for their anticancer properties.
In a study examining related compounds, several exhibited significant anti-proliferative activity against various cancer cell lines, including:
- K562 (chronic myelogenous leukemia)
- MCF-7 (breast adenocarcinoma)
- HeLa (cervical carcinoma)
The study found that certain compounds showed IC50 values comparable to established protein kinase inhibitors like imatinib and sorafenib, suggesting potential therapeutic applications for this compound in cancer treatment .
Table of Inhibition Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Imatinib | K562 | <1 |
| Sorafenib | K562 | <1 |
| N,N'-Compound | K562 | 2.27 |
| N,N'-Compound | MCF-7 | 1.42 |
The biological activity of this compound may involve interactions with protein kinases, similar to other triphenylamine derivatives. These interactions can lead to inhibition of cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Applications in Organic Electronics
Beyond its potential anticancer applications, this compound is being explored for its optoelectronic properties. The triphenylamine group suggests applications in organic light-emitting diodes (OLEDs) and organic solar cells due to its ability to transport holes and emit light. The compound's structure may also allow it to function as a building block for polymers with tailored electronic properties.
Potential Applications
- Organic Light Emitting Diodes (OLEDs)
- Organic Solar Cells
- Liquid Crystal Displays
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine, and how do substituent positions influence reaction yields?
- Methodology : The compound can be synthesized via Ullmann coupling, where diarylamines react with aryl halides under catalytic Cu(I) with ligands like 1,10-phenanthroline. Substituent positions on the aryl groups (e.g., para-methoxy vs. meta-methyl) affect steric hindrance and electronic effects, requiring optimization of reaction time (48–72 hrs) and temperature (110–130°C) for yields >75% . Purification via sublimation (>99% purity) is critical for optoelectronic applications .
Q. How should researchers characterize the electronic structure of this compound for hole-transport applications?
- Methodology : Use cyclic voltammetry (CV) to determine HOMO/LUMO levels. For example, TPD analogs show HOMO = ~5.5 eV and LUMO = ~2.3 eV . UV-Vis spectroscopy (λmax ~352 nm in THF) and fluorescence emission (~398 nm) provide insights into optical bandgaps and exciton formation . Density functional theory (DFT) calculations can model substituent effects on charge delocalization .
Q. What solvent systems are optimal for thin-film processing in device fabrication?
- Methodology : Test solubility in chlorinated solvents (e.g., chloroform, dichlorobenzene) and polar aprotic solvents (DMF, THF). For spin-coating, solutions with 1–2 wt% concentration and boiling points >100°C (e.g., chlorobenzene) reduce crystallization defects. Annealing at 80–100°C post-deposition improves film uniformity .
Advanced Research Questions
Q. How does the introduction of methoxy groups at the 4-position of the aryl substituents affect charge transport properties compared to methyl-substituted analogs (e.g., TPD)?
- Methodology : Compare hole mobility using space-charge-limited current (SCLC) measurements. Methoxy groups increase electron-donating capacity, potentially lowering ionization potential but may reduce thermal stability. For TPD derivatives, hole mobility ranges from 10⁻⁴ to 10⁻³ cm²/V·s . Thermal gravimetric analysis (TGA) can quantify decomposition temperatures (>300°C for methoxy derivatives) .
Q. What methodologies are effective in analyzing thermal degradation pathways under operational device conditions?
- Methodology : Accelerated aging tests (85°C/85% RH) combined with mass spectrometry (MS) identify volatile byproducts (e.g., methoxybenzene fragments). Differential scanning calorimetry (DSC) reveals phase transitions (e.g., TPD melts at 175–177°C) . In-situ X-ray diffraction (XRD) monitors structural changes during thermal stress .
Q. How can researchers optimize interfacial energy alignment when integrating this compound into perovskite solar cells (PSCs)?
- Methodology : Use ultraviolet photoelectron spectroscopy (UPS) to measure work function alignment with perovskite layers (e.g., MAPbI₃). For TPD-based PSCs, a 10–15 nm HTL thickness minimizes shunt resistance while maintaining efficient hole extraction. Doping with Li-TFSI (20 mol%) improves conductivity .
Q. What strategies mitigate UV-induced photooxidation in organic light-emitting diodes (OLEDs)?
- Methodology : Encapsulate devices with UV-blocking layers (e.g., ZrO₂) and incorporate antioxidant additives (e.g., hindered amine light stabilizers). Spectrofluorometric studies (λex = 340 nm, λem = 380 nm) track fluorescence quenching under UV exposure .
Data Contradictions and Resolution
- Thermal Stability : reports DSC-measured heat capacities for phenyl benzidines, but methoxy-substituted derivatives may show lower stability than methyl analogs. Validate via comparative TGA .
- Optical Bandgap : λmax values vary with solvent polarity (e.g., 352 nm in THF vs. 354 nm in CH₂Cl₂). Use solvent-specific calibration curves for accurate comparisons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
